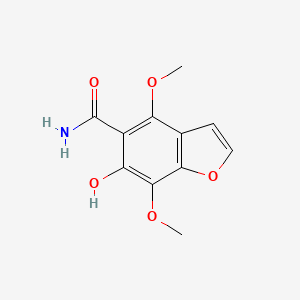
L-Valylglycyl-L-prolylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring and multiple amide bonds, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid typically involves multiple steps, including the formation of amide bonds and the incorporation of the pyrrolidine ring. One common method involves the use of protected amino acids and coupling reagents to form the desired amide bonds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks to form the desired compound with high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new amide or ester bonds.
Wissenschaftliche Forschungsanwendungen
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
- 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)butanoic acid
Uniqueness
Compared to similar compounds, 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid stands out due to its specific structural features, such as the presence of the pyrrolidine ring and the arrangement of amide bonds
Eigenschaften
CAS-Nummer |
243647-58-7 |
|---|---|
Molekularformel |
C14H24N4O5 |
Molekulargewicht |
328.36 g/mol |
IUPAC-Name |
2-[[(2S)-1-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)16-6-10(19)18-5-3-4-9(18)13(22)17-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,23)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
InChI-Schlüssel |
SFKYSNDKCHTIKC-CABZTGNLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


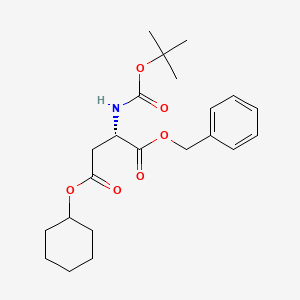
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
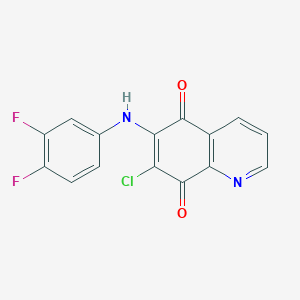
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
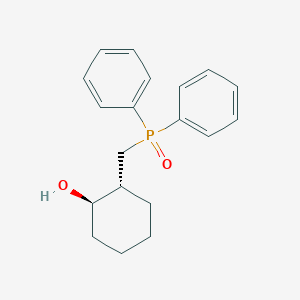
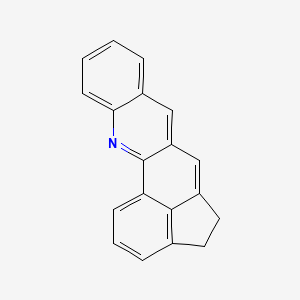

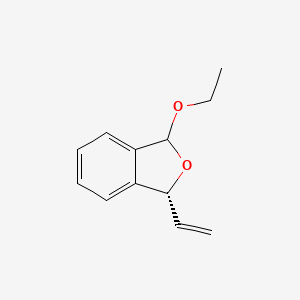
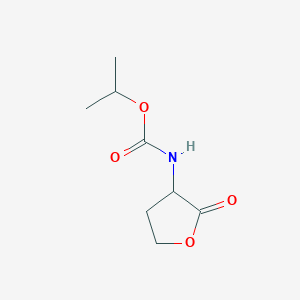
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
